molecular formula C10H10N2 B13733279 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine

2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine

Cat. No.: B13733279
M. Wt: 158.20 g/mol
InChI Key: CWQSZGCIJUTAHS-UHFFFAOYSA-N
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Description

2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a 1-methylethenyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,5-dicarbonyl compounds with hydrazines, followed by cyclization and subsequent functionalization to introduce the 1-methylethenyl group . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-prop-1-en-2-ylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H10N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-7H,1H2,2H3

InChI Key

CWQSZGCIJUTAHS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NN2C=CC=CC2=C1

Origin of Product

United States

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